N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound with notable applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide often involves a multi-step reaction sequence. One approach may include:
Formation of the Triazine Component: This typically involves reacting cyanuric chloride with dimethylamine and methanol, leading to the creation of the triazine moiety.
Assembly with the Isoxazole Component: Using a suitable catalyst, the triazine is then coupled with a pre-synthesized isoxazole derivative.
Industrial Production Methods
In industrial settings, the process is scaled up using continuous flow reactors to ensure consistent yields and purity. Precise control of temperature, pressure, and reagent concentrations is crucial to maintaining the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form hydroxyl or carbonyl derivatives.
Reduction: Can be reduced under specific conditions to form amine derivatives.
Substitution: The triazine and isoxazole groups can undergo nucleophilic substitution reactions, often in the presence of catalysts.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metals used in catalytic hydrogenation or substitution reactions.
Major Products
The reactions typically result in derivatives such as hydroxyl-isoxazole, carbonyl-triazine, and amine-triazine compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry
Catalysis: Serves as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Synthetic Intermediate: Used in the synthesis of more complex molecules in organic chemistry.
Biology and Medicine
Drug Development: Explored for its potential in designing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Probes: Utilized in studying biological pathways and interactions at the molecular level.
Industry
Materials Science: Applied in the development of advanced materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its role in the formulation of new agrochemicals.
Mechanism of Action
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide exerts its effects through various molecular mechanisms:
Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.
Receptor Interaction: Engages with cellular receptors, modulating their signaling pathways.
DNA/RNA Interaction: Intercalates with DNA or RNA strands, affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxylate: Slightly different in structure, may exhibit varied reactivity and applications.
4-(dimethylamino)-6-methoxy-1,3,5-triazine derivatives: Often used in similar applications but differ in the attached functional groups.
Uniqueness
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide stands out due to its specific combination of triazine and isoxazole groups, providing unique reactivity and versatility in chemical, biological, and industrial applications. The distinct structural arrangement also offers potential for novel interactions in various fields of research.
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Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c1-7-8(5-14-21-7)10(19)13-6-9-15-11(18(2)3)17-12(16-9)20-4/h5H,6H2,1-4H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNKZQKBNQDARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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